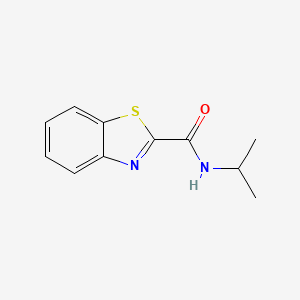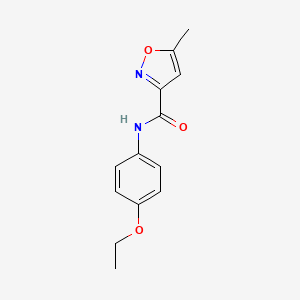![molecular formula C18H16N2O2 B5770466 N-[1-(aminocarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5770466.png)
N-[1-(aminocarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(aminocarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide, also known as APB, is a chemical compound that has been studied extensively in the field of neuroscience. APB is a selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that is widely expressed in the brain.
Scientific Research Applications
N-[1-(aminocarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide has been used extensively in scientific research to study the role of mGluR5 in various physiological and pathological processes. For example, this compound has been used to investigate the role of mGluR5 in synaptic plasticity, learning and memory, addiction, and pain perception. This compound has also been used to study the effects of mGluR5 antagonists in animal models of autism, fragile X syndrome, and schizophrenia.
Mechanism of Action
N-[1-(aminocarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide acts as a selective agonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. Activation of mGluR5 leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, the protein kinase C (PKC) pathway, and the extracellular signal-regulated kinase (ERK) pathway. These signaling pathways are involved in the regulation of various physiological processes, including synaptic plasticity, learning and memory, and pain perception.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in various animal models. For example, this compound has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism that is thought to underlie learning and memory. This compound has also been shown to reduce the expression of the immediate early gene c-Fos in the nucleus accumbens, which is a brain region that is involved in reward processing and addiction. In addition, this compound has been shown to reduce nociceptive responses in animal models of pain.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(aminocarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide in lab experiments is that it is a selective agonist of mGluR5, which allows for the precise manipulation of this receptor subtype. Another advantage is that this compound is relatively stable and can be stored for long periods of time. However, one limitation of using this compound is that it may not accurately reflect the effects of endogenous glutamate on mGluR5, as it is a synthetic compound. In addition, the effects of this compound may be influenced by factors such as dose, route of administration, and experimental conditions.
Future Directions
There are many potential future directions for research on N-[1-(aminocarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide and mGluR5. One area of interest is the role of mGluR5 in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential therapeutic use of mGluR5 agonists and antagonists in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. Finally, further research is needed to elucidate the precise mechanisms by which mGluR5 regulates various physiological processes, and to identify new compounds that can selectively modulate this receptor subtype.
Synthesis Methods
N-[1-(aminocarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide can be synthesized using a variety of methods, including the reaction of 4-bromo-1,3-butadiene with phenyl isocyanate, followed by the reaction of the resulting compound with benzoyl chloride. Another method involves the reaction of 4-phenyl-1,3-butadiene with isocyanate, followed by the reaction of the resulting compound with phosgene to form the benzoyl chloride derivative.
properties
IUPAC Name |
N-[(2E,4E)-1-amino-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-17(21)16(13-7-10-14-8-3-1-4-9-14)20-18(22)15-11-5-2-6-12-15/h1-13H,(H2,19,21)(H,20,22)/b10-7+,16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAMOEPFBVDYND-NJKRNUQASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C(=O)N)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(\C(=O)N)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-4-[(3-methylphenyl)sulfonyl]piperazine](/img/structure/B5770400.png)
![3,5-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5770406.png)
![6-methyl-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5770418.png)
![4-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5770430.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methylbenzoyl)piperazine](/img/structure/B5770438.png)

![N-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B5770447.png)
![4-[({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5770452.png)

![methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-4-methylbenzoate](/img/structure/B5770479.png)
![2-{[2,6-dichloro-4-(2-nitrovinyl)phenoxy]methyl}benzonitrile](/img/structure/B5770487.png)

